5H-spiro[benzimidazo[1,2-c]quinazoline-6,1'-cyclohexane]
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Overview
Description
5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] is a complex heterocyclic compound that features a spiro linkage between a benzimidazole and a quinazoline moiety. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] typically involves the condensation of benzimidazole derivatives with quinazoline precursors. One common method includes the reaction of benzene-1,2-diamine with 2-nitrobenzaldehyde in ethanol, followed by reduction with hydrazine hydrate in the presence of iron (Fe) to yield 2-(1H-benzimidazol-2-yl)aniline . This intermediate is then reacted with isatins in the presence of iodine in an ionic liquid to furnish the desired spiro compound .
Industrial Production Methods
the use of green chemistry principles, such as employing ionic liquids and mild reaction conditions, is encouraged to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, orthoformic acid ethyl ester, carbon disulfide, and various alkyl halides such as methyl and ethyl iodides, allyl bromide, and benzyl chloride . Reaction conditions often involve the use of solvents like ethanol and ionic liquids, with catalysts such as iodine .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which exhibit enhanced biological activities such as antibacterial and antifungal properties .
Scientific Research Applications
5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its antifungal activity is believed to result from interference with fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]: This compound shares a similar spiro linkage and exhibits comparable antibacterial properties.
Imidazo[1,2-c]quinazoline derivatives: These compounds also feature a fused quinazoline structure and have shown promising antimicrobial activities.
Uniqueness
5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] is unique due to its specific spiro linkage between the benzimidazole and quinazoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H19N3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
spiro[5H-benzimidazolo[1,2-c]quinazoline-6,1'-cyclohexane] |
InChI |
InChI=1S/C19H19N3/c1-6-12-19(13-7-1)21-15-9-3-2-8-14(15)18-20-16-10-4-5-11-17(16)22(18)19/h2-5,8-11,21H,1,6-7,12-13H2 |
InChI Key |
KUXGAUKKKSACNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
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